Breath VOC Biomarker Discrimination: BCY3 Outperforms BCY2 in Cancer vs. Control Classification
In a mouse model of breast cancer, 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one (BCY3) exhibited a stronger statistical association with disease status than its closest detected bicyclic analog, bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene (BCY2). Both compounds were down-regulated in cancer-bearing mice, but BCY3 achieved a T-test p-value of 0.003 versus 0.006 for BCY2 [1]. The rank-sum p-value for BCY3 was 7.6 × 10⁻⁴ compared to 0.006 for BCY2, a ~7.9-fold improvement in significance. This demonstrates that BCY3 provides superior discriminatory power as a volatile biomarker in this disease context.
| Evidence Dimension | Volatile organic compound (VOC) differential abundance in breath of breast cancer vs. control mice |
|---|---|
| Target Compound Data | T-test p-value = 0.003; Wilcoxon rank-sum p-value = 7.6 × 10⁻⁴; Regulation = down |
| Comparator Or Baseline | Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene (BCY2): T-test p-value = 0.006; Rank-sum p-value = 0.006 |
| Quantified Difference | BCY3 T-test p-value is 2× better; Rank-sum p-value is ~7.9× better (0.00076 vs. 0.006) |
| Conditions | GC-MS analysis of mouse breath VOCs; Student's T-test and Wilcoxon's Rank-sum test for classification of tumor-bearing vs. control mice (n=43 VOCs with p<0.1). RT (min): BCY3=8.87, BCY2=8.52. |
Why This Matters
For researchers developing breath-based diagnostic panels, BCY3 offers nearly an order of magnitude better statistical confidence than the closest bicyclic analog, reducing false discovery risk in biomarker selection.
- [1] Li, Y. et al. (2019). Identification of volatile organic compounds for breast cancer detection in a mouse model. Scientific Reports, 9, Article 38920. Table 1. View Source
